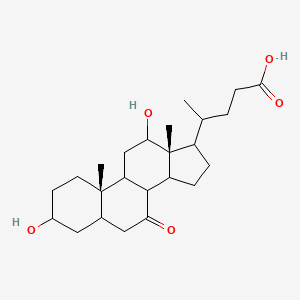
3alpha,12alpha-Dihydroxy-7-oxo-5beta-cholanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,12-Dihydroxy-7-oxocholan-24-oic acid is a bile acid derivative with the molecular formula C24H38O5 . It is a member of the cholanoic acid family and is structurally characterized by the presence of hydroxyl groups at positions 3 and 12, and a keto group at position 7 on the cholan-24-oic acid backbone . This compound is significant in various biological processes and has been studied for its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dihydroxy-7-oxocholan-24-oic acid typically involves the oxidation of cholic acid derivatives. One common method includes the selective oxidation of the 7-hydroxy group to a keto group while preserving the hydroxyl groups at positions 3 and 12 . This can be achieved using reagents such as Jones reagent (chromic acid in acetone) or Dess-Martin periodinane under controlled conditions .
Industrial Production Methods
Industrial production of 3,12-Dihydroxy-7-oxocholan-24-oic acid may involve biotransformation processes using microbial enzymes that selectively oxidize specific hydroxyl groups on bile acid substrates . These biocatalytic methods are advantageous due to their specificity and environmentally friendly nature compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,12-Dihydroxy-7-oxocholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl groups to keto groups, forming more oxidized derivatives.
Reduction: Reduction of the keto group at position 7 can yield 3,12-dihydroxy-7-hydroxycholanoic acid.
Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: 3,12-Dioxo-7-oxocholan-24-oic acid.
Reduction: 3,12-Dihydroxy-7-hydroxycholanoic acid.
Substitution: Various esters and ethers of 3,12-Dihydroxy-7-oxocholan-24-oic acid.
Wissenschaftliche Forschungsanwendungen
3,12-Dihydroxy-7-oxocholan-24-oic acid has been extensively studied for its applications in various fields:
Wirkmechanismus
The mechanism of action of 3,12-Dihydroxy-7-oxocholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It acts as a ligand for the farnesoid X receptor (FXR), regulating the expression of genes involved in bile acid synthesis and transport. Additionally, it modulates the activity of enzymes such as cholesterol 7α-hydroxylase (CYP7A1), influencing cholesterol and bile acid homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholic acid: 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid.
Chenodeoxycholic acid: 3α,7α-Dihydroxy-5β-cholan-24-oic acid.
Deoxycholic acid: 3α,12α-Dihydroxy-5β-cholan-24-oic acid.
Uniqueness
3,12-Dihydroxy-7-oxocholan-24-oic acid is unique due to the presence of a keto group at position 7, which imparts distinct chemical and biological properties compared to other bile acids. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C24H38O5 |
|---|---|
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13?,14?,15?,16?,17?,18?,20?,22?,23-,24+/m0/s1 |
InChI-Schlüssel |
RHCPKKNRWFXMAT-WTROAPSFSA-N |
Isomerische SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(=O)CC4[C@@]3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


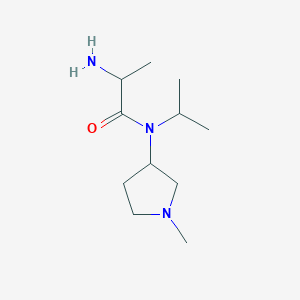
![beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid](/img/structure/B14793110.png)
![[2-oxo-2-[(2S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B14793122.png)
![Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate](/img/structure/B14793129.png)
![Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate](/img/structure/B14793134.png)

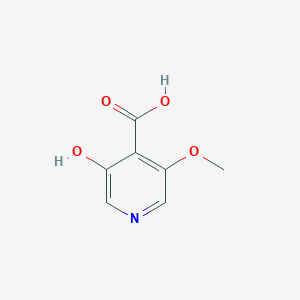
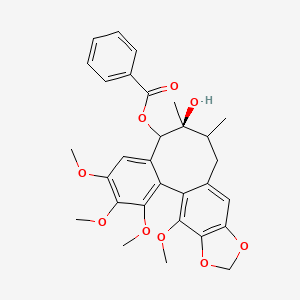
![4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid](/img/structure/B14793155.png)
![3,24-Dimethoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B14793170.png)
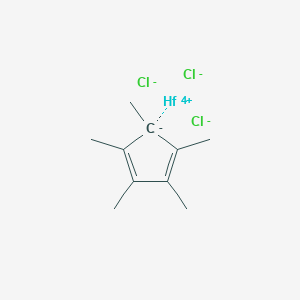
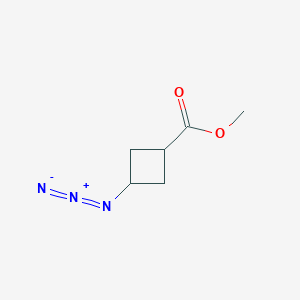
![19-Ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,12,14,17(21)-nonaene](/img/structure/B14793200.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
